
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative. This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and an azetidine ring. The presence of trifluoromethyl groups often imparts significant chemical stability and lipophilicity, making such compounds valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl chloride with azetidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
科学研究应用
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which impart significant chemical stability and lipophilicity. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its analogs .
属性
分子式 |
C11H10ClF6N |
|---|---|
分子量 |
305.65 g/mol |
IUPAC 名称 |
3-[2,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C11H9F6N.ClH/c12-10(13,14)7-1-2-9(11(15,16)17)8(3-7)6-4-18-5-6;/h1-3,6,18H,4-5H2;1H |
InChI 键 |
RLKOSMYBEPENFG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



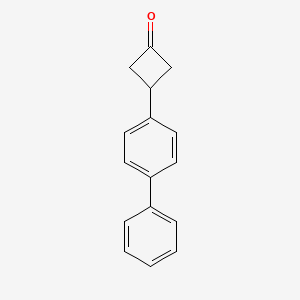
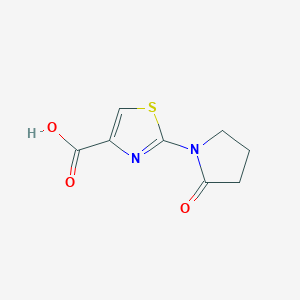
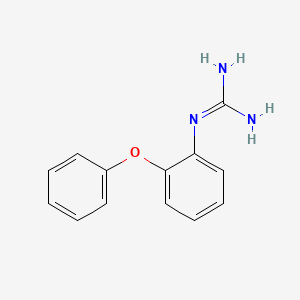
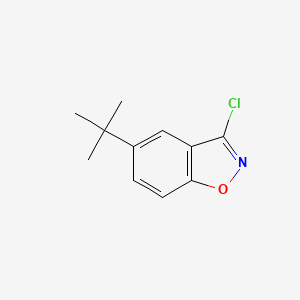
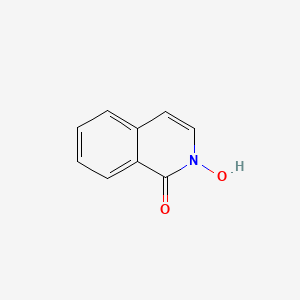
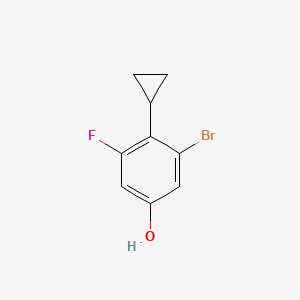
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
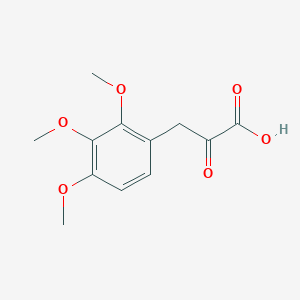
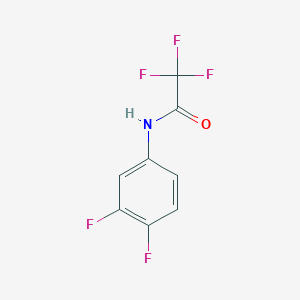
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


